

Technical Monograph: 5-Chloro-3-methyl-1H-pyrazole

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Compound of Interest

Compound Name: 5-chloro-3-methyl-1H-pyrazole

CAS No.: 15953-45-4

Cat. No.: B097951

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CAS Number: 30512-16-4 Synonyms: 3-Chloro-5-methylpyrazole; 5-Chloro-3-methylpyrazole

Molecular Formula: C

H

CIN

Molecular Weight: 116.55 g/mol

Abstract

This technical guide provides a comprehensive analysis of **5-chloro-3-methyl-1H-pyrazole**, a versatile heterocyclic scaffold pivotal in medicinal chemistry and agrochemical synthesis. We explore its synthesis via phosphoryl chloride mediated chlorination, analyze the thermodynamics of its annular tautomerism, and detail the regiochemical challenges inherent in its functionalization. Emphasis is placed on practical, scalable protocols for N-alkylation and Palladium-catalyzed cross-coupling, supported by mechanistic insights and safety considerations.

Chemical Identity and Tautomeric Equilibrium

The Tautomerism Conundrum

In its unsubstituted form, the pyrazole ring exists in a dynamic equilibrium between two annular tautomers. For the subject compound, the hydrogen atom oscillates between

and

. Consequently, **5-chloro-3-methyl-1H-pyrazole** and 3-chloro-5-methyl-1H-pyrazole are chemically equivalent in solution.

- Tautomer A: Hydrogen on Nitrogen adjacent to the Methyl group.
- Tautomer B: Hydrogen on Nitrogen adjacent to the Chloro group.

While the CAS registry assigns 30512-16-4 generally, the specific nomenclature often depends on the subsequent substitution pattern. In solution (NMR), signals are averaged unless the temperature is lowered significantly.

Physical Properties

- Appearance: White to off-white crystalline solid or powder.
- Melting Point: 114–117 °C.
- Solubility: Soluble in methanol, DMSO, and ethyl acetate; sparingly soluble in water.
- Acidity (pKa): Approximately 10.5 (NH acidity), making it a weak acid capable of deprotonation by bases like

or NaH.

Synthesis: The Chlorination Protocol

The industrial and laboratory standard for synthesizing **5-chloro-3-methyl-1H-pyrazole** involves the chlorodehydroxylation of 3-methyl-2-pyrazolin-5-one (3-methyl-5-pyrazolone).

Reaction Mechanism

The reaction utilizes Phosphoryl chloride (

) as both the solvent and the chlorinating agent. The mechanism proceeds via the formation of a dichlorophosphate intermediate, converting the amide-like carbonyl (lactam form) into an imidoyl chloride.

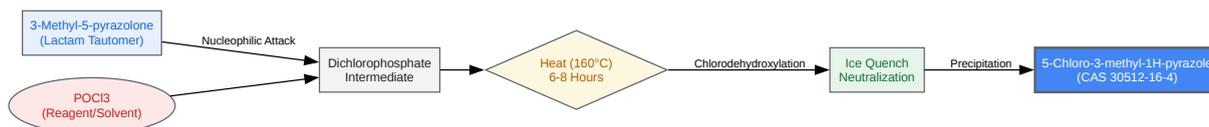
Experimental Protocol

- Scale: 100 mmol.
- Reagents: 3-Methyl-5-pyrazolone (9.8 g),
(excess, ~30 mL).
- Conditions: Sealed tube or reflux (160–180 °C) under

Step-by-Step Methodology:

- Setup: Charge a dried, heavy-walled pressure vessel or round-bottom flask with 3-methyl-5-pyrazolone.
- Addition: Carefully add
. Caution: Exothermic.
- Reaction: Heat the mixture to 160 °C for 6–8 hours. The suspension will dissolve as the reaction proceeds.
- Quenching (Critical Safety Step):
 - Cool the mixture to room temperature.
 - Pour the reaction mass slowly onto crushed ice with vigorous stirring. Warning: Hydrolysis of excess
releases HCl gas and significant heat.
- Isolation: Neutralize the aqueous phase to pH 7–8 using saturated
or
. The product will precipitate.
- Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

Synthesis Workflow Visualization



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Figure 1: Synthetic pathway for the chlorodehydroxylation of 3-methyl-5-pyrazolone.

Reactivity and Functionalization

The utility of **5-chloro-3-methyl-1H-pyrazole** lies in its two primary reactive vectors: the nucleophilic Nitrogen atoms and the electrophilic Carbon-Chlorine bond.

N-Alkylation and Regioselectivity

Alkylation of the pyrazole ring is often non-selective, yielding a mixture of isomers.

- Isomer 1 (1,3-dimethyl-5-chloropyrazole): Alkylation at the nitrogen adjacent to the methyl group.
- Isomer 2 (1,5-dimethyl-3-chloropyrazole): Alkylation at the nitrogen adjacent to the chlorine.

Expert Insight: Regioselectivity is governed by steric hindrance and electronic repulsion. Generally, alkylation occurs preferentially at the less hindered nitrogen (distal to the bulkier substituent). However, the Chlorine atom and Methyl group have similar steric radii, leading to difficult-to-separate mixtures (often ~60:40 ratios).

- Protocol Tip: Use Cesium Carbonate () in DMF to potentially enhance selectivity via the "Cesium Effect," though chromatographic separation is almost always required.

Palladium-Catalyzed Cross-Coupling

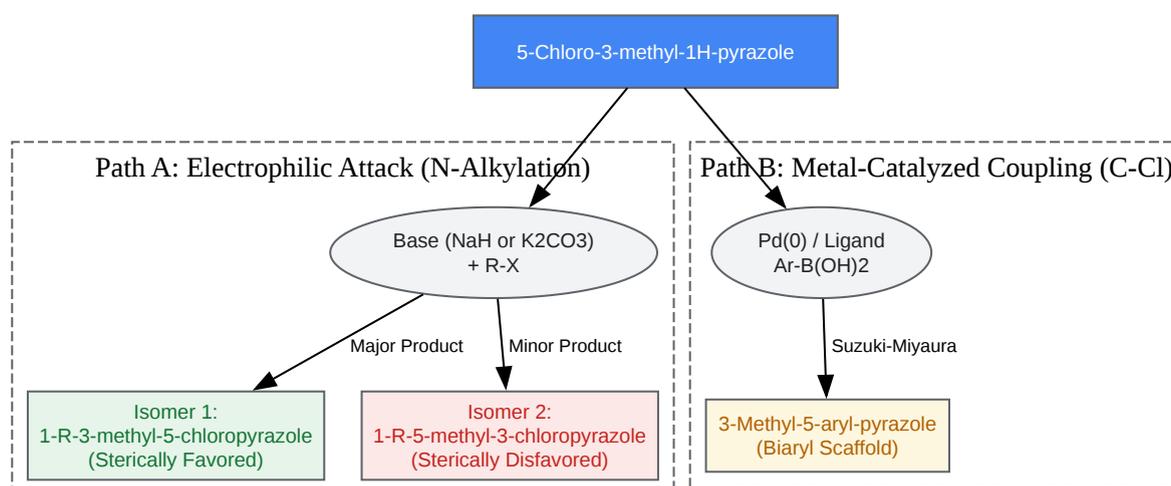
The C5-Chloro position is a prime candidate for Suzuki-Miyaura coupling to introduce aryl or heteroaryl systems.

Standard Protocol (Suzuki Coupling):

- Reagents: **5-chloro-3-methyl-1H-pyrazole** (1.0 eq), Arylboronic acid (1.2 eq), (2.0 eq).
- Catalyst:
or XPhos Pd G2 (3–5 mol%).
- Solvent: 1,4-Dioxane/Water (4:1).
- Conditions: 90–100 °C, 12 hours, Inert atmosphere.

Note: Chloropyrazoles are less reactive than their bromo- or iodo- counterparts. Electron-rich phosphine ligands (like XPhos or SPhos) are recommended to facilitate the oxidative addition step.

Reactivity Logic Diagram



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Figure 2: Divergent reactivity pathways: N-alkylation vs. C-Cl cross-coupling.

Applications in Drug Discovery

The 5-chloro-3-methylpyrazole moiety serves as a bioisostere and a scaffold builder in several therapeutic areas:

Therapeutic Area	Application	Mechanism of Action
Oncology	Kinase Inhibitors	The pyrazole N-H acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases (e.g., p38 MAPK, BRAF). The 3-methyl group provides hydrophobic interaction.
Agrochemicals	Fungicides	Used as a core fragment for SDHI (Succinate Dehydrogenase Inhibitor) fungicides.
Inflammation	COX-2 Inhibitors	Structural analog to Celecoxib-type

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